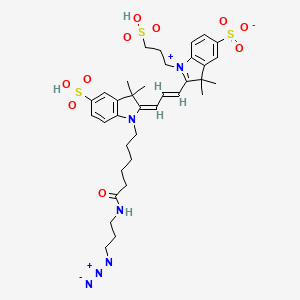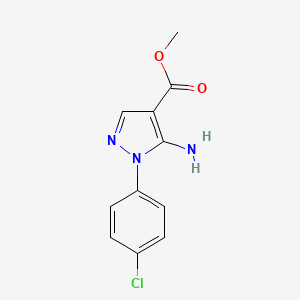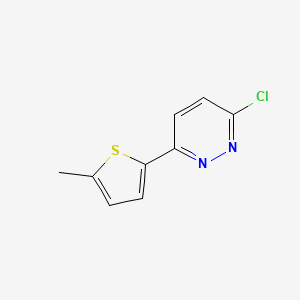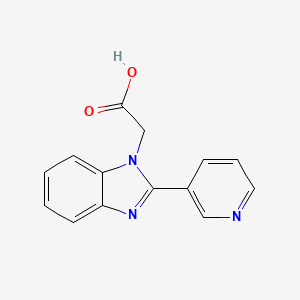
Sulfo-Cy3 azide
Vue d'ensemble
Description
2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C35H46N6O10S3 and its molecular weight is 807 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Marquage fluorescent en chimie click
Sulfo-Cy3 azide: est largement utilisé en chimie click pour le marquage fluorescent des biomolécules . Ce processus est crucial pour étudier les interactions et les fonctions des protéines, des acides nucléiques et d'autres molécules biologiques. Le groupe azide du this compound réagit avec les alcynes présents sur les molécules cibles en présence d'un catalyseur de cuivre(I), formant un cycle triazole stable et fixant le groupe fluorescent Cy3 .
Imagerie à molécule unique
Grâce à son rendement quantique de fluorescence élevé et à sa photostabilité, le this compound est un candidat idéal pour les techniques d'imagerie à molécule unique . Les chercheurs utilisent ce composé pour suivre le mouvement et la localisation de molécules individuelles au sein des cellules, fournissant des informations sur les processus cellulaires au niveau moléculaire.
Recherche sur les acides nucléiques
En recherche sur les acides nucléiques, le this compound est utilisé pour synthétiser des oligonucléotides marqués de manière fluorescente . Ces oligonucléotides marqués sont ensuite utilisés dans diverses applications, notamment la détection de mutations et l'étude des interactions ADN-protéines. La fluorescence brillante et stable du Cy3 permet une détection et une quantification sensibles des acides nucléiques.
Découverte de médicaments
Le this compound joue un rôle important dans la synthèse de sondes fluorescentes pour la découverte de médicaments . Ces sondes peuvent se lier à des biomolécules spécifiques, permettant aux chercheurs de cribler des candidats médicaments potentiels et d'étudier les mécanismes d'action de divers composés.
Imagerie cellulaire
Le composé est utilisé en imagerie cellulaire pour visualiser la distribution et la dynamique des protéines au sein de cellules vivantes . Sa solubilité dans l'eau et sa fluorescence atténuée réduite le rendent particulièrement adapté à la coloration dans les milieux aqueux, améliorant la clarté et le contraste des images.
Analyse environnementale
Les propriétés fluorescentes du this compound sont également utilisées en analyse environnementale pour détecter et quantifier les polluants . Le composé peut être attaché à des capteurs spécifiques qui fluorescent au contact de certains contaminants, fournissant une méthode rapide et sensible pour le suivi environnemental.
Mécanisme D'action
Sulfo-Cy3 azide, also known as 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate, is a water-soluble fluorogenic dye that plays a significant role in biological research .
Target of Action
The primary targets of this compound are sensitive molecules such as proteins . It is used for labeling these molecules, enabling their detection and analysis in various biological systems .
Mode of Action
This compound operates through a process known as Click Chemistry . This is a type of chemical reaction that involves the binding of the azide group in the this compound to an alkyne group present in the target molecule . The result is a stable triazole linkage that is fluorescent, allowing for the visualization of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules being labeled. The general process involves the conjugation of the dye to the target molecule, which can then be visualized using fluorescence microscopy . This allows for the study of various biological processes in real-time, including protein expression, cellular structures, and biochemical reactions .
Pharmacokinetics
Its high water solubility suggests that it can be readily absorbed and distributed in aqueous biological systems . The dye’s photostability also ensures that it remains intact and fluorescent for extended periods, allowing for long-term imaging studies .
Result of Action
The primary result of this compound action is the fluorescent labeling of target molecules, enabling their visualization . This can provide valuable insights into various biological processes, including protein function, cellular structures, and biochemical reactions . The high brightness and photostability of the Sulfo-Cy3 fluorophore ensure clear and reliable imaging results .
Action Environment
The action of this compound is influenced by various environmental factors. Its water solubility allows it to function effectively in aqueous environments, such as cellular cytoplasm . Additionally, the dye’s photostability ensures that it remains fluorescent under various lighting conditions . Like all fluorophores, this compound’s fluorescence can be quenched by certain substances, so care must be taken to avoid these in the imaging environment .
Propriétés
IUPAC Name |
2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKVTWIEKGPCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)


![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile](/img/structure/B1415685.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)
